4-methyl-N'-(trifluoroacetyl)benzohydrazide
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Overview
Description
4-methyl-N’-(trifluoroacetyl)benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a trifluoroacetyl group and a methyl group attached to a benzohydrazide core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(trifluoroacetyl)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 4-methyl-N’-(trifluoroacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(trifluoroacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
4-methyl-N’-(trifluoroacetyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(trifluoroacetyl)benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzohydrazide
- N-(4-cyano-3-trifluoromethylphenyl)methacrylamide
- 4-{[(trifluoroacetyl)amino]methyl}benzoic acid
Uniqueness
4-methyl-N’-(trifluoroacetyl)benzohydrazide is unique due to the presence of both a methyl group and a trifluoroacetyl group, which impart distinct chemical properties
Properties
CAS No. |
304668-19-7 |
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Molecular Formula |
C10H9F3N2O2 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
4-methyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide |
InChI |
InChI=1S/C10H9F3N2O2/c1-6-2-4-7(5-3-6)8(16)14-15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17) |
InChI Key |
NVGHBKFQUKOZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
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